molecular formula C15H12N2O B182024 2-(4-Methylphenyl)quinazolin-4(3H)-one CAS No. 18818-41-2

2-(4-Methylphenyl)quinazolin-4(3H)-one

Cat. No. B182024
CAS RN: 18818-41-2
M. Wt: 236.27 g/mol
InChI Key: UTEHUKGJDLVHIH-UHFFFAOYSA-N
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Description

“2-(4-Methylphenyl)quinazolin-4(3H)-one” is a derivative of quinazolinone . Quinazolinone is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .


Synthesis Analysis

The synthesis of “2-(4-Methylphenyl)quinazolin-4(3H)-one” can be achieved through various routes and strategies . A simple convenient protocol for the synthesis of methyl 2- [3- (2- (substituted phenyl)quinazolin-4-yl)thioureido] alkanoates involves the domino reaction of various amino acid esters with imidoylisothiocyanates in ethyl acetate to afford quinazoline thiourea derivatives in excellent yields .


Molecular Structure Analysis

The molecular structure of “2-(4-Methylphenyl)quinazolin-4(3H)-one” can be analyzed using techniques such as 1H NMR spectrum . The spectrum provides information about the chemical environment of the hydrogen atoms (protons) in the molecule and can be used to infer the structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-Methylphenyl)quinazolin-4(3H)-one” can be complex and varied. The compound can participate in a variety of reactions, including those that lead to the formation of other quinazolinone derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methylphenyl)quinazolin-4(3H)-one” can be determined using various analytical techniques. For example, the melting point of a similar compound, methyl 2-[3-(2-(4-methylphenyl)quinazolin-4-yl)thioureido] 2-phenylacetate, was found to be 141–142 °C .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Analgesic and Anti-inflammatory Activities : A study synthesized novel 3-(2-methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones, closely related to 2-(4-Methylphenyl)quinazolin-4(3H)-one, revealing significant analgesic and anti-inflammatory activities. Compounds in this category demonstrated promising pharmacological properties with moderate ulcerogenic potential, suggesting potential therapeutic applications (Alagarsamy, Solomon, & Murugesan, 2007).

  • H1-Antihistaminic Activity : Research focusing on 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, structurally related to 2-(4-Methylphenyl)quinazolin-4(3H)-one, exhibited significant H1-antihistaminic activity. This indicates the potential of such compounds in the development of new classes of antihistamines (Alagarsamy, Giridhar, & Yadav, 2005).

Antimicrobial and Antioxidant Activities

  • Antibacterial Effects : A study on quinazolin-4(3H)-ones, including compounds like 2-methyl-quinazolin-4(3H)-ones, demonstrated significant antibacterial activities, highlighting the potential of these compounds in the development of new antibacterial agents (Osarumwense, Edema, & Usifoh, 2021).

  • Antioxidant Activity : Research involving polyphenolic derivatives of quinazolin-4(3H)-one, a structure akin to 2-(4-Methylphenyl)quinazolin-4(3H)-one, revealed high antioxidant activities. These derivatives exhibited higher cytotoxicity against cancerous cells while being highly compatible with normal cells, suggesting their potential in cancer research (Pele et al., 2022).

Antiviral and Anticonvulsant Properties

  • Antiviral Activities : Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives exhibited significant antiviral activities against a range of respiratory and biodefense viruses. This study indicates the potential of quinazolin-4(3H)-one derivatives in antiviral drug development (Selvam et al., 2007).

  • Anticonvulsant Activity : A study on 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-one derivatives, related to 2-(4-Methylphenyl)quinazolin-4(3H)-one, revealed promising anticonvulsant activities. These compounds showed significant protection in the 6 Hz psychomotor seizure test, suggesting their utility in epilepsy treatment (Kumar et al., 2011).

Future Directions

The future directions for research on “2-(4-Methylphenyl)quinazolin-4(3H)-one” could include exploring its potential applications in medicine given the broad applications of quinazolinones . Additionally, new routes and strategies for its synthesis could be developed .

properties

IUPAC Name

2-(4-methylphenyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-16-13-5-3-2-4-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEHUKGJDLVHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353976
Record name 2-(4-Methylphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)quinazolin-4(3H)-one

CAS RN

18818-41-2
Record name 2-(4-Methylphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
MTH Khan, R Khan, Y Wuxiuer, M Arfan… - Bioorganic & medicinal …, 2010 - Elsevier
A combinatorial series of novel quinazolin-4(3H)-ones were synthesised and their structures were established based on spectroscopic data (IR, NMR, EI-MS, and FAB-MS). The …
Number of citations: 38 www.sciencedirect.com
S Kumar, KK Jha, RKP Tripathi, MS Yar - Asian J Chem, 2017 - academia.edu
A series of quinazolinone derivatives (7a-7e) have been designed, synthesized and evaluated for the anticonvulsant activity using maximal electroshock seizure (MES) model. The …
Number of citations: 3 www.academia.edu
TO Mirgany, AN Abdalla, M Arifuzzaman… - Journal of Enzyme …, 2021 - Taylor & Francis
A series of quinazolin-4(3H)-one derivatives were synthesised and evaluated for their cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian …
Number of citations: 8 www.tandfonline.com
M Arfan, R Khan, MA Khan, S Anjum… - Journal of Enzyme …, 2010 - Taylor & Francis
A series of 2,3-disubstituted 3H-quinazolin-4-ones was synthesized. Antimicrobial activities of the synthesized compounds were investigated against Gram (+ve) and Gram (–ve) …
Number of citations: 23 www.tandfonline.com
MW Chen, M Lou, Z Deng, Q Yang… - Asian Journal of Organic …, 2021 - Wiley Online Library
An efficient method was developed for the alkylation of 2‐arylquinazolin‐4(3H)‐ones with cyclopropanols. The desired products β‐aryl ketones bearing the quinazolin‐4(3H)‐one …
Number of citations: 12 onlinelibrary.wiley.com
AH Abdulsada, AAA Alibeg… - Journal of Pharmaceutical …, 2022 - pnrjournal.com
The goal of this research is to synthesize novel Schiff base-derived quinazolinone derivatives (4a and 4b) with improved antibacterial activities. Chemical procedures and …
Number of citations: 4 www.pnrjournal.com
KM Khan, SM Saad, NN Shaikh, S Hussain… - Bioorganic & medicinal …, 2014 - Elsevier
2-Arylquinazolin-4(3H)-ones 1–25 were synthesized by reacting anthranilamide with various benzaldehydes using CuCl 2 ·2H 2 O as a catalyst in ethanol under reflux. Synthetic 2-…
Number of citations: 72 www.sciencedirect.com
PE More, MS Gulumkar, PM Hetkale… - Russian Journal of …, 2023 - Springer
A simple and highly efficient method for the synthesis of 2-substituted quinazolinone derivatives was developed by using zinc ferrite as a catalyst under solvent-free conditions in open …
Number of citations: 0 link.springer.com
GM Reddy, PSN Reddy - 1998 - nopr.niscpr.res.in
Bisazaheterocyclics: Part V - Synthesis of some quinazolinonyll benzodiazepinonyl - quinazolinones 1 Note Page 1 Indian Journalof Chemistry VoL 37B, July 1998, pp. 689 - 693 …
Number of citations: 1 nopr.niscpr.res.in
MH Sayahi, S Bahadorikhalili, SJ Saghanezhad… - Research on Chemical …, 2018 - Springer
A novel copper (II) catalyst supported on polyethylenimine-functionalized magnetic graphene oxide (denoted Cu@PEI-MGO) has been developed and applied for the cyclization of …
Number of citations: 22 link.springer.com

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